molecular formula C72H144O30Si6 B219044 1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate CAS No. 111381-90-9

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate

Cat. No.: B219044
CAS No.: 111381-90-9
M. Wt: 418.6 g/mol
InChI Key: GWGJJINTDSPRJM-UHFFFAOYSA-N
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Description

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate, is a phthalate ester commonly used as a plasticizer. This compound is known for its ability to impart flexibility and durability to plastic products, making it a valuable component in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate, typically involves the esterification of phthalic anhydride with a mixture of heptyl and undecyl alcohols. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated and stirred continuously to achieve optimal yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate, involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate, is unique due to its specific combination of heptyl and undecyl ester groups, which provide a balance of flexibility and stability. This makes it particularly suitable for applications requiring both properties .

Properties

IUPAC Name

1-O-(3-ethylpentyl) 2-O-(2-propyloctyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-5-9-10-11-15-22(14-6-2)20-30-26(28)24-17-13-12-16-23(24)25(27)29-19-18-21(7-3)8-4/h12-13,16-17,21-22H,5-11,14-15,18-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGJJINTDSPRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111381-90-9
Record name 1,2-Benzenedicarboxylic acid, 1-heptyl 2-undecyl ester, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111381909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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